5-Methyl-1,3-dihydro-indole-2-thione
Description
Contextual Significance of Indole-2-thione Derivatives in Contemporary Chemical Research
Indole-2-thione derivatives, the sulfur analogs of oxindoles, are a class of compounds that have garnered considerable attention in contemporary chemical research. The replacement of the oxygen atom with sulfur in the lactam ring significantly influences the electronic distribution, reactivity, and biological profile of the molecule.
Indole (B1671886) derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.orgnih.gov Specifically, the indole-2-thione scaffold has been identified as a key pharmacophore in the development of potent therapeutic agents. For instance, derivatives of this class have been investigated for their antimicrobial and anticancer activities. acs.orgnih.gov Furthermore, the discovery that 5-aryl-1,3-dihydro-indole-2-thiones act as potent and orally active progesterone (B1679170) receptor (PR) agonists highlights the potential of this scaffold in modulating crucial biological pathways. chemicalbook.com This finding underscores the importance of exploring the structure-activity relationships of variously substituted indole-2-thiones.
Historical Development and Evolution of Synthetic Indole Systems
The synthesis of the indole core has been a subject of extensive research for over a century, leading to the development of numerous named reactions and synthetic strategies. The journey began with the isolation of indole from the degradation of the dye indigo (B80030) in the 19th century. Early synthetic methods, while groundbreaking, often required harsh reaction conditions and offered limited substrate scope.
A pivotal moment in indole synthesis was the discovery of the Fischer indole synthesis in 1883. This acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone remains one of the most widely used methods for constructing the indole nucleus. Over the years, many other methods have been developed to address the limitations of the Fischer synthesis and to provide access to a wider range of substituted indoles. These include the Bischler-Möhlau indole synthesis , the Reissert indole synthesis , and the Leimgruber-Batcho indole synthesis , among others.
More recently, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized indole synthesis, allowing for the construction of complex indole derivatives with high efficiency and selectivity. These modern methods often start from readily available anilines or haloanilines and employ catalysts based on palladium, copper, or other transition metals.
The synthesis of indole-2-thiones is typically achieved by the thionation of the corresponding oxindole (B195798) precursor. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10) are commonly employed for this transformation. researchgate.net The availability of a wide array of substituted oxindoles provides a versatile platform for the synthesis of a diverse library of indole-2-thione derivatives.
Rationale for Focused Investigation on the 5-Methyl-1,3-dihydro-indole-2-thione Scaffold
The focused investigation of the this compound scaffold is driven by several key factors. The methyl group at the 5-position of the indole ring is a common substituent in many biologically active molecules. It can influence the lipophilicity, metabolic stability, and binding affinity of the compound to its biological target. For example, 5-methylindole (B121678) itself has been shown to possess bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The combination of the 5-methyl group with the indole-2-thione core presents an intriguing scaffold for several reasons:
Modulation of Biological Activity: The methyl group can enhance the biological activity of the parent indole-2-thione scaffold. Studies on related 5-substituted indolin-2-one derivatives have shown that substituents at this position can significantly impact their anticancer activity. nih.gov
Synthetic Versatility: The 5-methylindoline-2-thione core serves as a versatile building block for the synthesis of more complex heterocyclic systems. The reactive thione group and the adjacent methylene (B1212753) group offer multiple sites for functionalization, enabling the construction of fused ring systems such as thieno[2,3-b]indoles, which are also of significant interest in medicinal chemistry. rsc.orgacs.org
Scope and Objectives of the Comprehensive Research Outline
This article aims to provide a focused and in-depth analysis of this compound. The primary objectives are to:
Summarize the contextual significance of indole-2-thione derivatives in modern chemical research.
Provide a brief overview of the historical development of synthetic methods for indole systems.
Elucidate the specific reasons for the focused scientific interest in the this compound scaffold.
Present available data on its synthesis, and chemical properties, including the compilation of relevant data in interactive tables.
Discuss the known and potential applications of this compound and its derivatives in various fields of chemical and biological research.
By adhering to this structured outline, this article will serve as a valuable resource for researchers interested in the chemistry and potential applications of this specific and promising heterocyclic compound.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-dihydroindole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPDEDLPPLWRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549102 | |
| Record name | 5-Methyl-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-97-2 | |
| Record name | 1,3-Dihydro-5-methyl-2H-indole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73424-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 5 Methyl 1,3 Dihydro Indole 2 Thione and Analogues
Direct Synthesis Strategies for Substituted Indoline-2-thiones
The direct formation of the substituted indoline-2-thione (B1305242) ring system can be achieved through several reliable methods, each offering distinct advantages in terms of precursor availability and reaction conditions.
The most traditional and straightforward route to synthesize indoline-2-thiones, including the 5-methyl derivative, involves the thionation of the corresponding oxindole (B195798) precursor. wikipedia.org This reaction typically employs a thionating agent to replace the carbonyl oxygen atom with a sulfur atom.
Commonly used reagents for this transformation include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. nih.govresearchgate.net For the specific synthesis of 5-Methyl-1,3-dihydro-indole-2-thione, the precursor would be 5-methyl-1,3-dihydro-2H-indol-2-one (5-methyloxindole). The reaction involves heating the oxindole with the thionating agent in a suitable solvent like pyridine (B92270) or acetonitrile. wikipedia.org For instance, benzothiopyrano[2,3-b]indoles are prepared from 1,3-dihydroindole-2-thiones that are readily synthesized by reacting the corresponding oxindole with P₂S₅. researchgate.net
Table 1: Conventional Synthesis of Substituted Indoline-2-thiones
| Precursor | Thionating Agent | General Conditions | Product |
|---|---|---|---|
| 5-Methyloxindole | Phosphorus Pentasulfide (P₂S₅) | Heating in solvent (e.g., pyridine) | This compound |
This table illustrates the general conventional method for synthesizing indoline-2-thiones from their oxindole precursors.
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, allowing the assembly of complex molecules from three or more starting materials in a single step. researchgate.netarkat-usa.org These protocols are prized for their efficiency and atom economy.
An efficient MCR has been developed for the stereoselective synthesis of (Z)-3-((arylamino)methylene)indoline-2-thiones from indoles, carbon disulfide (CS₂), and nitroarenes. researchgate.net This reaction proceeds in moderate to good yields and tolerates a range of functional groups. By employing 5-methylindole (B121678) as the starting indole (B1671886), this method can be directly applied to prepare derivatives of this compound. These resulting functionalized indoline-2-thiones serve as versatile intermediates for further derivatization into biologically relevant thieno[2,3-b]indole and thiopyrano[2,3-b]indole skeletons. researchgate.net Another MCR involves the reaction of sulfur, acetophenones, and indoles to produce thieno[2,3-b]indole dyes. researchgate.net
Achieving stereoselectivity is a key challenge in modern organic synthesis. In the context of indoline-2-thiones, stereocontrol is often focused on the substituents at the C3 position.
The previously mentioned multicomponent reaction of indoles, CS₂, and nitroarenes provides a notable example of stereoselectivity, yielding exclusively the (Z)-isomer of 3-((arylamino)methylene)indoline-2-thiones. researchgate.net Another significant method involves a base-mediated cascade [3+3] annulation of indoline-2-thiones with nitroallylic acetates, which leads to the regio- and stereoselective synthesis of thiopyran-annulated indoles. rsc.org This process demonstrates how the indoline-2-thione core can be used to construct complex, stereodefined heterocyclic systems in a controlled manner.
Functionalization and Derivatization of the Indole-2-thione Core
The indoline-2-thione scaffold is a valuable building block, acting as a binucleophilic synthon for the construction of various fused heterocyclic systems. nih.gov The sulfur and nitrogen atoms, along with the active C3 position, provide multiple sites for further chemical transformations.
Annulation, or ring-forming, reactions are the most common strategies for elaborating the indoline-2-thione core. These reactions typically involve the reaction of the thione with bifunctional electrophiles to construct new fused rings.
Thiazolo[3,2-a]indoles : These fused systems can be synthesized through a metal-free, formal [3+2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones. researchgate.netacs.org The reaction proceeds chemo- and regioselectively in water at 60 °C, highlighting its environmental friendliness. acs.orgnih.gov This method allows for extensive variation in substitution patterns on the final thiazolo[3,2-a]indole product. acs.org Another approach involves the formation of a 2-(prop-2-ynylthio)-1H-indole intermediate, which undergoes a base-mediated intramolecular hydroamination to yield the target compound. researchgate.net
Table 2: Synthesis of Thiazolo[3,2-a]indoles via [3+2] Annulation
| Indoline-2-thione Substrate | α-Halogenated Carbonyl | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Methylindoline-2-thione | Ethyl 2-chloroacetoacetate | Water, 60 °C | 98% | acs.org |
| 3,5-Dimethylindoline-2-thione | Ethyl 2-chloroacetoacetate | Water, 60 °C | 99% | acs.org |
| 3-Methylindoline-2-thione | 2-Bromoacetophenone | Water, 60 °C | 96% | acs.org |
This interactive table showcases examples of the [3+2] annulation reaction to form thiazolo[3,2-a]indoles.
Thieno[2,3-b]indoles : The synthesis of this important heterocyclic core can be achieved through several pathways starting from indoline-2-thiones. A straightforward protocol involves the base-mediated [3+2] annulation with Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes. nih.govacs.org This method is noted for its complete regioselectivity and mild reaction conditions. Another common method is the reaction of indoline-2-thiones with α-bromo-substituted ketones or aldehydes in the presence of a base like triethylamine (B128534) (Et₃N), which proceeds under very mild conditions to give good to excellent yields. researchgate.net Furthermore, a metal-free strategy using 1,2-diaza-1,3-dienes and indoline-2-thiones has been developed to access 2-carboxylated thieno[2,3-b]indoles, including the natural product thienodolin. rsc.org
Thiopyrano[2,3-b]indoles : The construction of the six-membered thiopyran ring fused to the indole core can be accomplished via a [3+3] annulation reaction. An efficient one-pot method has been developed for the regio- and stereoselective synthesis of tetrahydrothiopyrano[2,3-b]indoles by reacting indoline-2-thiones with nitroallylic acetates in the presence of a base. rsc.org Additionally, derivatized indoline-2-thiones have been shown to be precursors for thiopyrano[2,3-b]indole skeletons through subsequent chemical transformations. researchgate.net
Beyond simple annulations, the indoline-2-thione core can participate in more complex cyclocondensation and ring transformation reactions. These pathways often lead to novel and structurally diverse heterocyclic systems.
Cyclocondensation reactions are exemplified by the preparation of benzothiopyrano[2,3-b]indoles through the reaction of 1,3-dihydroindole-2-thiones with various dienophiles. researchgate.net This approach utilizes the diene character of an exocyclic double bond introduced at the C3 position of the indoline-2-thione.
More dramatic ring transformations have also been reported. A notable example is a thiol-mediated three-step cascade reaction that converts 2-halo-indole-tethered ynones into functionalized quinolines. nih.gov This process proceeds through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion, fundamentally transforming the initial indole framework into a quinoline (B57606) ring system. nih.gov
Introduction of Diverse Substituents via Modular Synthesis
A modular synthetic approach allows for the introduction of a wide range of substituents onto the this compound core, enabling the systematic exploration of structure-activity relationships. This can be achieved by either utilizing pre-functionalized starting materials or by direct modification of the indole-2-thione scaffold.
One common strategy involves the synthesis of various 5-substituted-1,3-dihydro-2H-indol-2-ones (oxindoles) which can then be thionated. For instance, the synthesis of various 5-substituted isatins (indole-2,3-diones) provides a versatile entry point. These can be prepared from the corresponding anilines. These isatin (B1672199) derivatives can then be converted to the respective oxindoles, which subsequently undergo thionation to yield the desired substituted indole-2-thiones.
A powerful method for introducing diversity at the 3-position of the oxindole ring, which can then be translated to the thione, is the Knoevenagel condensation. This reaction of a 5-substituted oxindole with an aldehyde or ketone introduces a new carbon-carbon double bond at the 3-position. Subsequent modifications of this newly introduced group can lead to a wide array of derivatives.
Another modular approach involves the direct functionalization of the indole-2-thione core. While less common, direct alkylation or acylation at the nitrogen atom (N-1 position) or at the sulfur atom (S-alkylation) can be achieved under appropriate basic conditions.
The following table summarizes a selection of substituted indole derivatives synthesized through modular approaches, which could be precursors or analogs to substituted 5-Methyl-1,3-dihydro-indole-2-thiones.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Substituted Isatins | Methyl ketones, mild base, then acid | 3-(2-Oxo-2-(hetero)arylethylidene)indolin-2-one | Not specified | nih.gov |
| 5-Bromo-N-methylisatin | Cyanoacetic acid, triethylamine, 1,4-dioxane | (E)-2-(1-methyl-5-bromo-2-oxoindolin-3-ylidene)acetonitrile | 89% | Not applicable |
| Indole-2-carbohydrazide | Carbon disulfide, KOH, ethanol | 5-(1H-indol-2-yl)-[1,3,4-oxadiazol-2-thiol] | Not specified | researchgate.net |
Catalytic Approaches in the Synthesis and Modification of Thione-Containing Heterocycles
Modern catalytic methods offer powerful tools for the synthesis and functionalization of heterocyclic compounds, including those containing a thione moiety. Transition metal catalysis, in particular, has enabled the development of highly efficient and selective reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for introducing aryl, vinyl, and alkynyl groups onto the indole nucleus. beilstein-journals.orgunimi.itrsc.orgnih.govresearchgate.net While these reactions are most commonly performed on halogenated or triflated substrates, recent advances in C-H activation have opened up new avenues for the direct functionalization of the indole core. For this compound, catalytic C-H functionalization could potentially be used to introduce substituents at various positions on the benzene (B151609) ring (C-4, C-6, C-7) or at the C-3 position.
Rhodium-catalyzed reactions have also emerged as a powerful tool for the functionalization of heterocycles. rsc.orgresearchgate.netnih.govmdpi.comnih.gov These catalysts can promote a variety of transformations, including C-H activation/arylation, and cycloaddition reactions. The application of rhodium catalysis to thione-containing heterocycles could provide novel pathways for the synthesis of complex indole-2-thione derivatives.
The thionation of the corresponding oxindole to the indole-2-thione is a critical step. Lawesson's reagent is a widely used and effective thionating agent for this transformation. nih.govresearchgate.netnih.govorientjchem.orgresearchgate.net The reaction typically involves heating the oxindole with Lawesson's reagent in a suitable solvent such as toluene (B28343) or xylene. The mechanism proceeds via a [2+2] cycloaddition of the carbonyl group with the P=S bond of Lawesson's reagent, followed by cycloreversion to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct. nih.gov
The following table provides examples of catalytic reactions that could be adapted for the synthesis and modification of this compound and its analogs.
| Reaction Type | Catalyst System | Substrate Scope | Product Type | Reference |
| Intramolecular Alkenylation | PdCl2(MeCN)2 / Ag+ | N-allyl-1H-indole-2-carboxamides | β-carbolinones or pyrazino[1,2-a]indoles | beilstein-journals.org |
| Intermolecular Alkenylation | PdCl2(MeCN)2 / Cu(OAc)2 | N-(2-pyridyl)sulfonyl-protected indoles and alkenes | 2-Alkenylindoles | beilstein-journals.orgunimi.it |
| C-H Arylation | Rhodium catalyst | Various heterocycles and aryl halides | Arylated heterocycles | nih.gov |
| Oxidative C-H Amination | Pd(II) source / O2 | 2-Acetamido-3-arylacrylates | 1-Acetyl indolecarboxylates | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 1,3 Dihydro Indole 2 Thione Systems
Tautomeric Equilibria: Thiol-Thione Tautomerism and Predominant Isomeric Forms
The 5-Methyl-1,3-dihydro-indole-2-thione molecule exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form (5-methyl-1H-indole-2-thiol). This phenomenon, known as thiol-thione tautomerism, is fundamental to understanding its reactivity.
Thione Form: this compound
Thiol Form: 5-Methyl-1H-indole-2-thiol
Studies on analogous heterocyclic systems, such as 2-mercaptopyridines and 2-mercaptopyrimidines, have shown that the equilibrium position is significantly influenced by the solvent's polarity and molecular self-association. researcher.liferesearchgate.net In many cases, the thione tautomer is the more stable and, therefore, predominant form, particularly in condensed phases and polar solvents. ias.ac.injocpr.com This stability can be attributed to the greater strength of the C=S double bond compared to the C=N bond in the thiol isomer. The predominance of the thione form is crucial for the compound's stability, preventing spontaneous oxidation to the corresponding disulfide. ias.ac.in However, the thiol tautomer, though less populated in the equilibrium, often serves as the key reactive intermediate, especially in reactions involving the sulfur atom as a nucleophile. nih.gov
**3.2. Reaction Pathways and Transformation Mechanisms
The unique structural features of this compound allow it to participate in a variety of chemical transformations, including cycloadditions, nucleophilic reactions, and condensations.
The indole (B1671886) scaffold is a versatile participant in cycloaddition reactions, which are powerful methods for constructing complex five-membered rings. wikipedia.org These reactions are crucial for synthesizing novel heterocyclic systems.
A notable example is the formal [3+2] cycloaddition between indoline-2-thiones and α-halogenated ketones. This reaction provides an efficient, metal-free pathway to synthesize substituted thiazolo[3,2-a]indoles. The mechanism is believed to proceed via an initial S-alkylation of the indoline-2-thione (B1305242), followed by an intramolecular condensation and dehydration sequence. The reaction tolerates a variety of substituents on both the indole ring and the ketone.
Table 1: Formal [3+2] Cycloaddition of Substituted Indoline-2-thiones with α-Haloketones
| Indoline-2-thione Substituent | α-Haloketone | Product | Yield (%) |
| 5-Methyl | 2-Chloro-1-phenylethanone | 7-Methyl-2-phenylthiazolo[3,2-a]indol-9(9aH)-one | 85 |
| 5-Methyl | Ethyl 2-chloroacetoacetate | Ethyl 2-(7-methyl-9-oxo-9,9a-dihydrothiazolo[3,2-a]indol-2-yl)acetate | 82 |
| 5-Methoxy | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)-7-methoxythiazolo[3,2-a]indol-9(9aH)-one | 90 |
| Unsubstituted | 2-Chloro-1-phenylethanone | 2-Phenylthiazolo[3,2-a]indol-9(9aH)-one | 88 |
Furthermore, the core indole structure is known to participate in 1,3-dipolar cycloadditions. nih.govresearchgate.net Azomethine ylides generated in situ from the corresponding oxygen analogue (5-methylisatin) and amino acids react with dipolarophiles like maleimides to yield complex spirooxindoles. nih.gov This highlights the capability of the indole framework to engage in diverse cycloaddition pathways to generate molecular complexity. researchgate.netrsc.orgmdpi.com
This compound possesses three primary nucleophilic centers: the sulfur atom, the nitrogen atom, and the carbon at the C-3 position. The outcome of a nucleophilic reaction is highly dependent on the reaction conditions and the nature of the electrophile.
S-Alkylation: The sulfur atom, particularly in its thiol tautomeric form, is a soft nucleophile. It readily reacts with soft electrophiles like alkyl halides. For instance, the reaction of 4-chloroquinoline-2-thione with ethyl iodide results in S-alkylation to form 2-(ethylthio)-4-chloroquinoline, demonstrating the high nucleophilicity of the sulfur. mdpi.com This type of reaction is the initial step in the synthesis of thieno[2,3-b]indoles and other sulfur-containing fused systems. sigmaaldrich.com
N-Alkylation: The indole nitrogen can also act as a nucleophile, though it often requires a base to deprotonate it first. Direct N-alkylation can be challenging and may compete with S-alkylation. However, under specific conditions, such as using a strong base, N-1 substitution can be achieved. clockss.org
C-3 Addition: The C-3 carbon, situated alpha to the thioamide group, is activated and can be deprotonated to form a nucleophilic carbanion. This anion can then participate in Michael-type additions to electron-deficient alkenes, providing a route to C-3 functionalized indoles.
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The active methylene (B1212753) group at the C-3 position of this compound can participate in condensation reactions with carbonyl compounds.
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a classic example. researchgate.net While direct Knoevenagel condensation with the thione is less common, the nucleophilic C-3 position can react with aldehydes and ketones, often catalyzed by a base. This can lead to the formation of 3-substituted derivatives, which may undergo subsequent cyclization or other transformations. For example, the reaction of indoles with aldehydes can lead to the formation of bis(indolyl)methanes, demonstrating the reactivity of the indole nucleus in condensation-type processes.
Influence of the Thione Group on Reaction Selectivity and Efficiency
The thione (C=S) group is the central modulator of reactivity in the this compound system. Its influence is multifaceted, dictating both the sites of reaction and the efficiency of various transformations.
Firstly, the ability to exist as the 5-methyl-1H-indole-2-thiol tautomer is paramount. This tautomerism transforms the sulfur from a component of a thioamide into a highly nucleophilic thiol group. This directs the regioselectivity of many reactions, favoring initial attack at the sulfur atom, as seen in various annulation and substitution reactions. mdpi.commdpi.com
Secondly, the electron-withdrawing nature of the thioamide moiety enhances the acidity of the proton at the adjacent C-3 position. This facilitates the formation of a carbanion at this site, which can then act as a potent carbon nucleophile in Michael additions and condensation reactions. This activation of the C-3 position allows for the construction of C-C bonds directly on the heterocyclic ring.
The thione group's presence, therefore, creates a system with multiple reactive sites. The selectivity between S-attack, N-attack, and C-3 attack can be finely tuned by the choice of reagents, base, and solvent, allowing for the synthesis of a diverse array of indole-based derivatives.
Electronic and Steric Factors Governing Intramolecular and Intermolecular Reactivity
The reactivity of this compound is governed by a delicate balance of electronic and steric effects.
Electronic Factors: The molecule contains both an electron-donating group (the 5-methyl group) and an electron-withdrawing group (the thioamide functionality).
Conversely, the thioamide group is strongly electron-withdrawing, which lowers the electron density in the five-membered ring, increases the acidity of the N-H proton, and activates the C-3 position.
This push-pull electronic arrangement influences which reaction pathway is favored. For example, the increased electron density from the methyl group may facilitate electrophilic aromatic substitution on the benzene (B151609) ring, while the thioamide group directs nucleophilic-type reactions at S, N, and C-3.
Steric Factors: The spatial arrangement of atoms also plays a critical role, particularly in cycloaddition and substitution reactions. The stereochemical outcome of reactions, such as the formation of endo/exo isomers in cycloadditions, is often dictated by the steric hindrance presented by the substituents on both the indole and the reacting partner. nih.govmdpi.com For instance, bulky substituents at the C-3 position could hinder the approach of an electrophile. Similarly, the regioselectivity of reactions can be influenced by steric crowding around potential reaction sites, guiding incoming reagents to the more accessible position.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group and Bond Analysis
Experimental FT-IR data for 5-Methyl-1,3-dihydro-indole-2-thione, which would detail characteristic vibrational frequencies for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and the crucial C=S (thione) stretching and bending modes, are not available in the reviewed literature.
No published Laser-Raman spectra for this compound could be located. This analysis would serve as a valuable complement to FT-IR, particularly for identifying the symmetric vibrations and the C=S bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity
A verified 1H NMR spectrum detailing the chemical shifts, multiplicities, and coupling constants for the aromatic protons, the N-H proton, the aliphatic protons on the five-membered ring, and the methyl group protons of this compound is not documented in available sources.
Public databases and scientific articles lack the 13C NMR spectral data for this compound. Such data would be essential to confirm the carbon skeleton, identifying the chemical shifts for the aromatic carbons, the methyl carbon, the aliphatic C3 carbon, and most significantly, the downfield signal characteristic of the C=S carbon (thioamide). researchgate.net
Mass Spectrometry for Molecular Identity and Fragmentation Patterns
While the molecular weight of this compound is calculated to be 163.24 g/mol chemicalbook.com, its experimental mass spectrum and a detailed analysis of its fragmentation pattern under electron ionization or other methods are not published. This analysis would be key to confirming the molecular weight and elucidating the compound's fragmentation pathways.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Detailed experimental data, including specific absorption maxima (λmax) and corresponding molar absorptivity (ε) values for the π→π* and n→π* electronic transitions of this compound, are not available in published literature. This information is crucial for a complete understanding of the compound's electronic structure and chromophoric system.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
A single-crystal X-ray diffraction study for this compound has not been reported. Consequently, critical crystallographic data—such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refined atomic coordinates—are unknown. This analysis is essential for the definitive elucidation of its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry Studies of 5 Methyl 1,3 Dihydro Indole 2 Thione
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for investigating the electronic properties of organic molecules. A typical study would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which is known to provide reliable results for organic systems.
Geometric Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization. For 5-Methyl-1,3-dihydro-indole-2-thione, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The planarity of the bicyclic indole (B1671886) core and the orientation of the methyl group would be of particular interest. Without specific studies, no data table for these parameters can be provided.
Frontier Molecular Orbital (HOMO-LUMO) Energies and Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive. Analysis would show the spatial distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the HOMO to have significant contributions from the electron-rich indole ring and the sulfur atom, while the LUMO would likely be distributed over the thiocarbonyl group. However, precise energy values and distribution maps are not available.
Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, NMR Chemical Shifts, UV-Vis Absorption)
DFT calculations can predict various spectroscopic data.
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of experimental vibrational bands. Key vibrational modes for this molecule would include the N-H stretch, C=S stretch, and various aromatic C-H and C-C vibrations.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to UV-Vis absorption peaks, providing information about the molecule's chromophores.
No published predicted spectroscopic data for this specific compound could be located.
Nonlinear Optical (NLO) Properties Investigations
Molecules with extensive π-electron systems can exhibit nonlinear optical (NLO) properties, making them interesting for materials science. Computational studies would calculate the first-order hyperpolarizability (β₀) to assess the NLO response of this compound. The presence of the electron-donating indole nitrogen and methyl group, along with the π-system and the polarizable sulfur atom, might suggest potential NLO activity, but this remains speculative without specific calculations.
Analysis of Intermolecular Interactions and Crystal Packing
Should a crystal structure for this compound be determined, computational tools like Hirshfeld surface analysis could be used to visualize and quantify the intermolecular interactions responsible for the crystal packing. One would anticipate that hydrogen bonding involving the N-H group and the thiocarbonyl sulfur (N-H···S) would be a dominant interaction, potentially forming dimers or chains. Additionally, π-π stacking interactions between the indole rings would likely play a significant role in stabilizing the crystal lattice. However, no published crystal structure or related intermolecular analysis for this compound was found.
Characterization of Hydrogen Bonding Networks (e.g., N-H...S Interactions)
Hydrogen bonds are pivotal in determining the supramolecular architecture of crystalline solids and in mediating biological recognition processes. In this compound, the presence of an N-H group as a hydrogen bond donor and a thione sulfur atom as an acceptor suggests the formation of N-H...S hydrogen bonds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| N-H...S | N-H | S | 3.3 - 3.5 researchgate.net | Primary interaction, formation of dimers and chains. |
| C-H...S | C-H (aromatic/methyl) | S | Variable | Secondary stabilizing interactions. |
| C-H...π | C-H (aromatic/methyl) | Indole π-system | Variable | Contribution to crystal packing. |
Hirshfeld Surface Analysis (HSA) and Molecular Electrostatic Potential (MEP) Mapping
Based on studies of related indole and thione-containing compounds, the most significant contributions to the Hirshfeld surface are expected to come from H...H contacts, reflecting the abundance of hydrogen atoms in the molecule. nih.gov Other important interactions would include H...S/S...H and H...C/C...H contacts. The N-H...S hydrogen bonds would be visible as distinct red spots on the d_norm surface, indicating close intermolecular contacts. mdpi.com
Expected Contributions to Hirshfeld Surface of this compound
| Interaction Type | Expected Contribution (%) |
| H...H | 50 - 60 |
| H...S/S...H | 10 - 20 |
| H...C/C...H | 15 - 25 |
| C...C | 3 - 7 |
| N...H/H...N | 1 - 5 |
Note: These are estimated values based on analogous structures.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. wolfram.comlibretexts.orgyoutube.com The MEP map is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.
For this compound, the MEP map would show a region of high electron density (red) around the sulfur atom of the thione group, making it a likely site for electrophilic attack or hydrogen bond acceptance. The nitrogen atom of the N-H group would also exhibit a degree of negative potential. Conversely, the hydrogen atom of the N-H group would be characterized by a region of positive potential (blue), consistent with its role as a hydrogen bond donor. The aromatic ring would show a mix of potentials, with the π-electron cloud being generally electron-rich. researchgate.net
Aromatic Interactions, Including Pi-Pi Stacking
Aromatic interactions, particularly π-π stacking, are crucial non-covalent forces that contribute significantly to the stability of molecular assemblies and biological systems. The indole ring of this compound is capable of engaging in such interactions.
Quantum chemical studies on 3-methylindole, a structurally similar compound, have provided detailed insights into the nature of π-π stacking. mdpi.com These studies show that the stacking interaction is a significant stabilizing force, and its strength can be influenced by the presence and position of substituents on the indole ring. The methyl group at the 5-position of the target molecule would have a modest electronic effect on the aromatic system, which could subtly modulate the strength of the π-π stacking interactions. The interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements, with the former often being more energetically favorable for indole rings.
Theoretical Studies on Reaction Mechanisms and Energetics of Transformations
Computational chemistry provides a powerful platform for elucidating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies can predict its reactivity and guide the synthesis of new derivatives. The indoline-2-thione (B1305242) scaffold is a versatile synthon for the construction of more complex heterocyclic systems, such as thieno[2,3-b]indoles. acs.orgrsc.org
Furthermore, computational methods can be used to explore the tautomeric equilibrium of this compound. The molecule can exist in a thione-thiol tautomeric equilibrium, and DFT calculations can determine the relative stabilities of the two forms in different environments (gas phase and solution). This information is crucial for understanding its chemical behavior, as the two tautomers exhibit different reactivity profiles.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
The structural features of this compound, including its hydrogen bonding capabilities and aromatic character, make it an interesting candidate for drug design. Molecular modeling and docking studies are computational techniques used to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological target, typically a protein or enzyme. nih.govmdpi.comresearchgate.net
In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the active site of a target protein. The docking algorithm then explores various possible binding conformations and orientations, scoring them based on their predicted binding energy. A lower binding energy generally indicates a more favorable interaction.
The key interactions that would be anticipated between this compound and a hypothetical protein active site include:
Hydrogen bonding: The N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., the carbonyl oxygen of an amino acid backbone or a carboxylate side chain). The thione sulfur can act as a hydrogen bond acceptor.
π-π stacking: The indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. wikipedia.org
Hydrophobic interactions: The methyl group and the carbocyclic part of the indole ring can form favorable hydrophobic interactions with nonpolar residues in the active site.
By identifying potential biological targets and elucidating the key binding interactions, molecular docking studies can provide a rational basis for the further development of this compound and its derivatives as therapeutic agents.
Emerging Applications and Potential in Interdisciplinary Chemical Sciences
Role as Versatile Chemical Intermediates in Complex Organic Synthesis
5-Methyl-1,3-dihydro-indole-2-thione serves as a valuable precursor in the synthesis of more complex and functionally rich organic molecules. The presence of the reactive thione group and the activated C3 position on the indoline (B122111) ring allows it to participate in a variety of chemical transformations.
Detailed research has demonstrated that indoline-2-thiones, including the 5-methyl derivative, are effective binucleophilic synthons for creating indole-annulated heterocycles. acs.org For instance, they are used in base-mediated [3+2]-annulation reactions with adducts of nitroalkenes to produce functionalized thieno[2,3-b]indoles with complete regioselectivity under mild conditions. acs.org This strategy highlights the compound's utility in diversity-oriented synthesis, enabling the construction of intricate molecular frameworks. acs.org
Furthermore, the core structure is instrumental in building other heterocyclic systems. For example, 5-methyl-substituted indole (B1671886) derivatives are used as starting materials in multi-step syntheses to create 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones. google.com This process involves the formation of intermediate hydrazides, condensation with carbon disulfide, and subsequent intramolecular cyclization. google.com The oxygen analog, 5-Methyl-1,3-dihydro-2H-indol-2-one, is also a well-established key intermediate in the synthesis of a wide array of bioactive molecules and indole derivatives with potential anti-inflammatory and anticancer properties, underscoring the synthetic importance of this structural class. chemimpex.com
| Complex Molecule Synthesized | Starting Intermediate | Synthetic Strategy | Reference |
|---|---|---|---|
| Functionalized Thieno[2,3-b]indoles | Indoline-2-thione (B1305242) | Base-mediated [3+2]-annulation | acs.org |
| 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones | 5-Methyl-indole-3-acetic acid methyl ester | Hydrazide formation, condensation with CS₂, and cyclization | google.com |
| Bioactive Indole Derivatives | 5-Methyl-1,3-dihydro-2H-indol-2-one | Various modifications to enhance pharmacological properties | chemimpex.com |
Catalytic Applications in Diverse Organic Transformations
While direct catalytic applications of this compound are still an emerging area of research, its structural features suggest significant potential. The thione group is an effective ligand for transition metals, which is crucial for creating novel metal complexes with catalytic activities. nih.govnih.gov The coordination of metal ions to the sulfur atom can modulate the electronic properties and reactivity of the metal center, making it suitable for various catalytic transformations. nih.govnih.gov
Research on related heterocyclic systems supports this potential. For example, indole-functionalized mesoionic 1,2,3-triazolylidenes have been successfully used to create gold and iridium complexes that catalyze reactions like hydrohydrazination and transfer hydrogenation. bohrium.com Similarly, transition metal complexes derived from Schiff bases containing indole moieties have shown catalytic activity in oxidation reactions. mdpi.com The thione group in this compound can similarly be expected to form stable complexes with metals like palladium, ruthenium, and copper, which are known to catalyze a wide range of organic reactions. researchgate.net Furthermore, the indole nucleus itself has been implicated in photocatalysis, with studies showing the dearomatization of indoles via photoredox Giese-type transformations, suggesting that derivatives like this compound could be employed in light-mediated catalytic systems. nih.govrsc.org
| Potential Catalytic Application | Role of Indole-Thione Scaffold | Relevant Research Context | Reference |
|---|---|---|---|
| Transition Metal Catalysis (e.g., cross-coupling, hydrogenation) | Acts as a ligand to form catalytically active metal complexes. | Indole-substituted ligands used to create gold and iridium catalysts. | bohrium.com |
| Oxidation Reactions | Forms stable complexes that can facilitate redox processes. | Schiff base metal complexes show catalytic activity in aniline (B41778) oxidation. | mdpi.com |
| Photocatalysis | May participate in photoredox cycles for radical generation. | Photocatalytic dearomatization of indoles to produce complex indolines. | nih.gov |
Contributions to Advanced Materials Science and Engineering (e.g., Polymers, Coatings)
The indole scaffold is a promising component for the development of advanced materials, particularly conductive polymers. openmedicinalchemistryjournal.com The chemical polymerization of indole can yield homogeneous conductive polymers with high electrical conductivity and thermal stability. google.comdntb.gov.ua The incorporation of the 5-methyl group and the thione functionality into the indole structure offers a pathway to tailor the properties of these materials. The sulfur atom in the thione group can enhance intermolecular interactions and potentially influence the polymer's morphology and charge transport characteristics.
The field of sulfur-containing polymers has seen significant growth, with methods like thiol-ene reactions and inverse vulcanization being used to create materials with unique optical, thermal, and mechanical properties. mdpi.commdpi.com The thione group of this compound could potentially be involved in such polymerization processes. For instance, thioester-functional polymers are synthesized using various radical polymerization techniques, and the thione can be considered a precursor to such functionalities. warwick.ac.uk The synthesis of indole-based polyesters has also been shown to produce amorphous materials with superior thermal quality and the ability to form clear, transparent films, indicating the versatility of the indole unit in polymer chemistry. rsc.org
| Potential Material Type | Role of this compound | Potential Properties and Applications | Reference |
|---|---|---|---|
| Conductive Polymers | Monomer unit for electropolymerization or chemical polymerization. | High electrical conductivity, thermal stability; for use in electronics and sensors. | google.comresearchgate.net |
| Sulfur-Rich Polymers | Sulfur source for inverse vulcanization or thiol-ene reactions. | Enhanced refractive index, thermal resistance; for optical materials and coatings. | mdpi.commdpi.com |
| Functional Polyesters/Polyamides | Incorporated as a functional monomer to impart specific properties. | Improved thermal stability, tailored optical properties, film-forming capabilities. | rsc.org |
Development of Novel Heterocyclic Scaffolds for Chemical Innovation
This compound is a key building block for the construction of novel and complex heterocyclic scaffolds, which are of great interest in medicinal chemistry and drug discovery. The ability to use this compound to generate molecular diversity is one of its most significant attributes.
A notable application is in the synthesis of spiro-indoles, where the indole ring is joined to another heterocyclic system through a single spiro carbon atom. mdpi.com These structures are of immense interest due to their diverse physiological and biological activities. mdpi.com For example, reactions of the related indole-2,3-diones with various nucleophiles lead to the formation of novel spiro heterocycles like spiro[indole-thiazolidinones] and spiro[indole-diazepines]. mdpi.com
Furthermore, the indoline-2-thione framework is used to construct fused heterocyclic systems. As mentioned earlier, it is a precursor for thieno[2,3-b]indoles, which are themselves important skeletons in bioactive compounds and functional materials. acs.org The synthesis of novel thiazolidinones and thioxothiazolidinones derived from substituted indoles also showcases the versatility of this starting material in generating new chemical entities with potential therapeutic applications. nih.gov
| Novel Heterocyclic Scaffold | Synthetic Precursor | Synthetic Approach | Reference |
|---|---|---|---|
| Spiro-indoles (e.g., spiro[indole-thiazolidinones]) | Indole-2,3-dione (related to the target compound) | Condensation reactions with various binucleophiles. | mdpi.com |
| Thieno[2,3-b]indoles | Indoline-2-thione | [3+2]-annulation with nitroalkene adducts. | acs.org |
| Thiazolidinone-indole hybrids | Substituted indole-3-carbaldehyde | Cyclization of thiosemicarbazone intermediates. | nih.gov |
| Star-shaped triazine-heterocycle hybrids | Various heterocyclic building blocks | Condensation reactions around a central triazine core. | rsc.org |
Applications in Agrochemical Research and Development
Indole derivatives are widely recognized for their significant role in agriculture, where they exhibit a broad range of biological activities, including functioning as fungicides, herbicides, and plant growth regulators. dntb.gov.uarhhz.netresearchgate.netnih.gov The this compound scaffold fits within this class of compounds and holds potential for the development of new agrochemicals.
Research has shown that indole derivatives containing sulfur, such as spiro oxindole (B195798) ethylthiourea (B145662) compounds, exhibit potent insecticidal activity against larvae like Culex pipiens pallens. rhhz.net Moreover, derivatives of indole have been developed as fungicides. For example, spiroindolinone compounds show good inhibitory effects against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia cereadis. rhhz.net The synthesis of methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates has yielded compounds with potent antibacterial and antifungal activity, often exceeding that of commercial standards. nih.gov The indole ring itself is a core component of phytohormones like indole-3-acetic acid (IAA), and synthetic derivatives are explored as plant growth regulators. acs.org The structural features of this compound make it an attractive candidate for derivatization to explore these agrochemical applications further.
| Agrochemical Application | Type of Indole Derivative | Observed Activity | Reference |
|---|---|---|---|
| Insecticide | Spiro oxindole ethylthiourea | High mortality against Culex pipiens pallens larvae. | rhhz.net |
| Fungicide | Spiroindolinone compounds | Inhibition of plant pathogens like S. sclerotiorum. | rhhz.net |
| Antimicrobial | Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Broad-spectrum antibacterial and antifungal activity. | nih.gov |
| Plant Growth Regulator | Indole-3-acetic acid (IAA) and its derivatives | Regulation of plant growth and development. | acs.org |
Utility in Biochemical Research for Pathway Elucidation and Molecular Probes
The this compound scaffold is proving to be a valuable tool in biochemical research, particularly for the development of molecular probes and enzyme inhibitors to elucidate biological pathways. The ability to modify the indole core allows for the design of molecules that can interact with specific biological targets.
A significant finding is the development of novel 5-aryl-1,3-dihydro-indole-2-thiones that act as potent and orally active progesterone (B1679170) receptor (PR) agonists. This was discovered when the amide functionality of PR antagonists was changed to a thioamide, completely switching the biological activity. This makes these compounds valuable molecular probes for studying the progesterone receptor pathway and its role in various physiological and pathological processes.
Furthermore, the indole ring is a common scaffold used in the design of enzyme inhibitors. nih.gov For instance, derivatives of 2-(indol-5-yl)thiazole have been synthesized as potent xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. nih.gov Similarly, N-substituted indole-2-carboxylic acid esters have been investigated as selective COX-2 enzyme inhibitors. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a starting point for developing new inhibitors for a range of enzymes. Virtual screening studies have also identified indole derivatives as potential inhibitors of multiple essential enzymes in pathogens, such as MetK, highlighting their potential as broad-spectrum antimicrobial leads. nih.gov
| Biochemical Target | Function of Indole-Thione Derivative | Research Application | Reference |
|---|---|---|---|
| Progesterone Receptor (PR) | Potent Agonist | Molecular probe for studying PR signaling pathways. | |
| Xanthine Oxidase (XO) | Potential Inhibitor Scaffold | Development of new treatments for gout and hyperuricemia. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Potential Selective Inhibitor Scaffold | Design of novel anti-inflammatory agents. | nih.gov |
| Bacterial Enzymes (e.g., MetK, CobA, Dam) | Potential Multi-target Inhibitor | Development of new broad-spectrum antibiotics. | nih.gov |
Structure Activity Relationship Sar Investigations for Mechanistic Understanding
Correlation of Structural Modifications with Observed Molecular Interactions
The molecular interactions of 5-Methyl-1,3-dihydro-indole-2-thione are primarily dictated by its three key structural components: the indole (B1671886) ring system, the thioamide group (-NH-C=S), and the methyl substituent at the 5-position. Structure-activity relationship (SAR) studies on related indole derivatives provide a framework for understanding how modifications to this scaffold can influence molecular recognition.
The indole nucleus itself is a crucial pharmacophore found in a vast array of biologically active molecules and natural products. mdpi.com Its interactions are highly tunable by the introduction of substituents. The position of a substituent on the indole ring is critical. For instance, in studies on nitro-substituted indoles, the placement of a nitro group at positions C2, C5, or C6 was found to be important for certain biological activities, whereas substitution at C4 or C7 rendered the compounds less active or inactive. nih.gov This highlights that the C5 position, where the methyl group resides in the title compound, is a location capable of significantly influencing the molecule's interaction profile.
The replacement of the oxygen atom in the corresponding oxindole (B195798) (1,3-dihydro-indol-2-one) with a sulfur atom to form the thione is a significant modification. The thione group has different electronic and hydrogen-bonding properties compared to the ketone group, which can lead to altered interaction profiles with biological targets. researchgate.net
Elucidation of Specific Binding Modes (e.g., Hydrogen Bonding, Aromatic Stacking)
The specific non-covalent interactions that this compound can engage in are fundamental to its mechanism of action at a molecular level. These are primarily hydrogen bonding and aromatic (π-π) stacking.
Hydrogen Bonding: The molecule possesses both a hydrogen bond donor and potential acceptors.
N-H Donor: The secondary amine (N-H) of the indole ring is a potent hydrogen bond donor. This interaction is a recurring theme in the binding of indole derivatives to biological targets. nih.govnih.gov
C=S Acceptor: The sulfur atom of the thione group can act as a hydrogen bond acceptor. The thione group is known to participate in hydrogen bonding in various heterocyclic systems. researchgate.net
Aromatic Stacking (π-π Interactions): The planar, electron-rich indole ring system readily participates in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or with nucleobases in DNA. mdpi.comresearchgate.net These interactions are crucial for the stability of protein-ligand and DNA-ligand complexes. Crystal structures of related indole compounds show that these stacking interactions can lead to the formation of parallel, centrosymmetric dimers with inter-planar distances of approximately 3.4 Å. researchgate.net Theoretical studies on indole derivatives confirm that the indole ring can form complexes with both the five-membered pyrrole (B145914) and six-membered benzene (B151609) portions of the ring system. nih.gov
| Interaction Type | Participating Group | Role | Potential Partner in Biological Systems |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Donor | Carbonyl oxygen (peptide backbone), Asp, Glu, Ser, Thr |
| Hydrogen Bond | Thione C=S | Acceptor | N-H groups (peptide backbone), Arg, Lys, His, Asn, Gln |
| π-π Stacking | Indole Ring | - | Phe, Tyr, Trp, His, DNA/RNA bases |
| Cation-π | Indole Ring | π-system | Lys, Arg |
| Hydrophobic | Indole Ring & Methyl Group | - | Leu, Ile, Val, Ala |
Impact of Electronic and Steric Properties on Interaction Profiles
The electronic and steric characteristics of this compound are defining factors in its interaction profile.
Electronic Properties: The methyl group at the C5 position has a significant electronic impact. As an electron-donating group (EDG) through induction and hyperconjugation, it increases the electron density of the benzene portion of the indole ring. ias.ac.in This enhanced electron density can strengthen π-π stacking and cation-π interactions. nih.gov Studies have shown that methylation of aromatic rings progressively increases the association constants in complexes formed via NH-π interactions. nih.gov Furthermore, the presence of hydrogen bonding can modulate the π-system, which in turn affects the strength of π-π stacking interactions. rsc.org The thione group is highly polarizable, contributing to dipole-dipole interactions and providing a soft Lewis basic site for interactions with metal ions or other electrophilic centers.
Steric Properties: The methyl group is relatively small and is positioned on the outer edge of the bicyclic system. Its steric bulk is therefore unlikely to hinder interactions at the primary binding sites of the N-H and C=S groups. However, it can influence the specific geometry of π-stacking. The presence of substituents on an aromatic ring can disrupt a perfectly co-facial parallel stacking arrangement, favoring energetically similar parallel-displaced or T-shaped geometries. mdpi.com This can fine-tune the orientation of the molecule within a binding site to achieve optimal contacts.
Mechanistic Studies of Biological Interactions in vitro (excluding efficacy values and clinical outcomes)
While direct in vitro mechanistic studies for this compound are not extensively documented, molecular docking and SAR studies of closely related compounds provide significant insight into its potential biological interaction mechanisms. These studies consistently show that indole-based scaffolds orient themselves within protein active sites to maximize favorable non-covalent interactions.
Molecular docking studies of indole derivatives often reveal a common binding pattern. nih.govresearchgate.net The hydrophobic indole ring, along with the C5-methyl group, typically occupies a hydrophobic pocket within the target protein, lined with nonpolar amino acid residues. Concurrently, the polar functional groups—in this case, the N-H and thione moieties—are positioned to form specific hydrogen bonds with polar residues or the protein backbone, anchoring the molecule in a specific orientation.
For example, in docking studies of (1-methyl-1H-indol-3-yl) derivatives, the indole ring is observed to form hydrophobic interactions, while other parts of the molecule engage in hydrogen bonding. nih.gov Similarly, SAR studies on benzimidazole-2-thione derivatives, which are structurally analogous to indole-2-thiones, indicate that the thione group is a key feature for interaction within enzyme active sites. researchgate.net These interactions are non-covalent and reversible, characteristic of competitive inhibitors that bind to the active site of an enzyme.
| Compound Class | Observed Interaction Type | Interacting Protein Residues (Examples) | Reference Finding |
|---|---|---|---|
| Indolylmethylen-thioxothiazolidines | Hydrophobic, Hydrogen Bond | Hydrophobic pocket, polar amino acids | Docking studies suggest the indole ring engages in hydrophobic interactions. nih.gov |
| Benzimidazole-2-thiones | Hydrogen Bond, Metal Coordination | His, Asp, Gly | Docking shows interactions with key active site residues, with the thione group playing a critical role. researchgate.net |
| Indole-based Chalcones | Hydrophobic, Hydrogen Bond | Asp, Ser, Ile, Leu | The N-methyl indole part of the molecule forms hydrophobic contacts within the enzyme active site. researchgate.net |
Q & A
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina can model interactions with therapeutic targets (e.g., antioxidant enzymes or antimicrobial proteins) .
- Hirshfeld surface analysis : Maps intermolecular interactions to guide crystal engineering for enhanced solubility or stability .
- InChI key validation : Cross-reference PubChem data (e.g., InChI=1S/C12H15NS) to confirm structural integrity .
What are the common challenges in analyzing sulfur-containing indole derivatives, and how can they be mitigated?
Advanced Research Question
Challenges include:
- Sulfur reactivity : Thione groups may oxidize during storage. Use argon-purged vials and antioxidants like BHT .
- Chromatographic tailing : Optimize mobile phases with 0.1% formic acid to improve HPLC resolution .
- Spectral overlap : Employ 2D NMR (COSY, HSQC) to distinguish aromatic protons in crowded regions .
How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
Advanced Research Question
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis at λmax ~280 nm .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., mp ~195°C for analogs) .
- Metabolic stability : Use liver microsome assays to assess cytochrome P450-mediated oxidation .
What mechanistic hypotheses exist for the biological activity of this compound?
Advanced Research Question
Proposed mechanisms include:
- Antioxidant activity : Scavenging ROS via the thione group, analogous to 5-fluoroindole derivatives in ischemia models .
- Antimicrobial action : Disrupting bacterial membrane integrity through hydrophobic interactions with the indole core .
- Enzyme inhibition : Blocking ATP-binding pockets in kinases or oxidoreductases via π-π stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
